molecular formula C9H12FNO3S B3147034 2-fluoro-N-(2-methoxyethyl)benzenesulfonamide CAS No. 613657-06-0

2-fluoro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B3147034
CAS RN: 613657-06-0
M. Wt: 233.26 g/mol
InChI Key: VGKQXFLWJRDNMC-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-methoxyethyl)benzenesulfonamide, or 2-F-MEBS, is a synthetic compound that has been used in scientific research for its wide range of applications. It is a white solid with a molecular weight of 263.29 g/mol and a melting point of 70-72°C. 2-F-MEBS is an important tool for chemists and biologists alike, as it has been used in a variety of experiments to study its biochemical and physiological effects.

Scientific Research Applications

2-F-MEBS has been used in a variety of scientific research applications, ranging from drug delivery to enzyme inhibition studies. It has been used to study the pharmacological properties of drugs, as well as to investigate the mechanisms of action of various enzymes. It has also been used to study the structure and function of proteins, and to study the effects of various environmental factors on cellular processes.

Mechanism of Action

2-F-MEBS has been found to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has been shown to inhibit the activity of these enzymes, leading to decreased drug metabolism and increased drug efficacy. It has also been shown to bind to other proteins, such as G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2-F-MEBS has been shown to interact with a variety of biochemical and physiological processes. It has been found to modulate the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to bind to and modulate the activity of various proteins, including G-protein coupled receptors. In addition, it has been found to modulate the activity of certain hormones, such as epinephrine and norepinephrine.

Advantages and Limitations for Lab Experiments

2-F-MEBS has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a high melting point and low volatility. It is also relatively non-toxic and is not a known carcinogen. Furthermore, it is relatively inexpensive and can be synthesized relatively easily. However, there are some limitations to its use in laboratory experiments. For instance, it can be difficult to control the concentration of the compound in a given solution, and it is also not very soluble in water.

Future Directions

There are a number of potential future directions for the use of 2-F-MEBS in scientific research. For instance, it could be used to further investigate the mechanisms of action of various proteins and enzymes, as well as to study the effects of environmental factors on cellular processes. It could also be used to develop new drugs and drug delivery systems, and to study the pharmacological properties of existing drugs. In addition, it could be used to study the structure and function of proteins, and to investigate the effects of various environmental factors on protein folding. Finally, it could be used to investigate the effects of various environmental factors on gene expression.

properties

IUPAC Name

2-fluoro-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c1-14-7-6-11-15(12,13)9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKQXFLWJRDNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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